A-83-01

Description

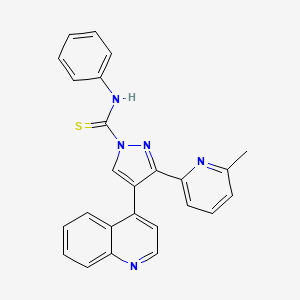

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5S/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18/h2-16H,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMSZGHKQPPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585065 | |

| Record name | 3-(6-Methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909910-43-6 | |

| Record name | A-83-01 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909910436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A 83-01 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-83-01 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3ZNM7QJ2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-83-01 mechanism of action in TGF-beta pathway

An In-depth Technical Guide to the Mechanism of Action of A-83-01 in the TGF-β Pathway

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][2] Dysregulation of this pathway is implicated in a range of pathologies, from fibrotic diseases to cancer progression.[1][3] The TGF-β superfamily ligands, which include TGF-βs, activins, and nodals, initiate signaling through a heteromeric complex of type I and type II serine/threonine kinase receptors.[2][4] this compound is a small molecule inhibitor that has emerged as a crucial tool for dissecting the intricacies of this pathway. It offers potent and selective inhibition of the type I TGF-β receptors, thereby enabling precise modulation of downstream signaling events.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its inhibitory effects by targeting the ATP-binding site within the intracellular kinase domains of the TGF-β type I receptors. Specifically, it is a potent inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β type I receptor (TβRI).[5][7] Additionally, it effectively inhibits ALK4 (activin type IB receptor) and ALK7 (nodal type I receptor), whose kinase domains are structurally homologous to that of ALK5.[4][6]

The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to the type II receptor (TβRII).[2] This binding recruits and activates the type I receptor, ALK5, through phosphorylation.[8][9] The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal serine residues.[10][11]

This compound's primary mechanism is the blockade of this crucial phosphorylation step.[5][10] By inhibiting the kinase activity of ALK5, ALK4, and ALK7, it prevents the phosphorylation of Smad2 and Smad3.[4][12] This inhibition has several downstream consequences:

-

Prevention of Smad Heterocomplex Formation: Phosphorylation is a prerequisite for the association of R-Smads (Smad2/3) with the common-mediator Smad (co-Smad), Smad4.[2][13] By blocking R-Smad phosphorylation, this compound prevents the formation of the Smad2/3-Smad4 complex.[10]

-

Inhibition of Nuclear Translocation: The Smad2/3-Smad4 complex is responsible for translocating into the nucleus to act as a transcription factor.[1] this compound effectively halts this nuclear accumulation.

-

Suppression of Target Gene Expression: Once in the nucleus, the Smad complex regulates the transcription of TGF-β target genes. By preventing the upstream signaling events, this compound ultimately suppresses this transcriptional regulation.[3][4]

This targeted inhibition makes this compound a more potent alternative to other inhibitors like SB-431542.[4][12] Importantly, this compound demonstrates high selectivity, with little to no inhibitory effect on bone morphogenetic protein (BMP) type I receptors (ALK1, ALK2, ALK3, ALK6) or other signaling pathways such as the p38 MAPK and ERK pathways.[4][10][14]

References

- 1. mdpi.com [mdpi.com]

- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 3. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]

- 4. The ALK-5 inhibitor this compound inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 6. stemcell.com [stemcell.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Modeling and Analysis of the Transforming Growth Factor β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 14. A 83-01 [bio-gems.com]

A-83-01 in Stem Cell Culture: A Technical Guide to Harnessing TGF-β Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. By specifically targeting these receptors, this compound effectively blocks the canonical Smad2/3 signaling pathway, a critical regulator of cell fate decisions in stem cell populations. This targeted inhibition makes this compound an invaluable tool in stem cell research and cellular therapy development for maintaining pluripotency, enhancing cellular reprogramming, and directing lineage-specific differentiation. This technical guide provides an in-depth overview of the function, mechanism of action, and practical applications of this compound in stem cell culture, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Introduction to this compound

This compound is a pyrazole-carbothioamide derivative that has emerged as a cornerstone in many stem cell culture protocols. Its high potency and selectivity for ALK4, ALK5, and ALK7, with minimal off-target effects on other kinases, allow for precise modulation of the TGF-β signaling pathway. This pathway is pleiotropic, influencing a wide array of cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). In the context of stem cell biology, TGF-β signaling often promotes differentiation towards mesendodermal lineages. Consequently, inhibition of this pathway by this compound is instrumental in preserving the undifferentiated state of pluripotent stem cells (PSCs) and guiding differentiation towards alternative fates, such as neuroectoderm.

Mechanism of Action: Inhibiting the Canonical TGF-β/Smad Pathway

This compound exerts its effects by competitively binding to the ATP-binding site of the kinase domains of ALK4, ALK5, and ALK7. This prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3. In the absence of this phosphorylation, Smad2/3 cannot form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes. This blockade of the canonical TGF-β pathway is the primary mechanism through which this compound influences stem cell behavior.

Quantitative Data

The efficacy of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values and its impact on various stem cell properties.

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 for ALK5 (TβRI) | 12 nM | TGF-β-responsive reporter assay | [1][2] |

| IC50 for ALK4 (ActR-IB) | 45 nM | Activin-responsive reporter assay | [1][2] |

| IC50 for ALK7 | 7.5 nM | Nodal-responsive reporter assay | [1][2] |

| Optimal Concentration for hPSC Maintenance | 0.5 - 1 µM | Human Pluripotent Stem Cells | [3] |

| Optimal Concentration for Hematopoietic Stem Cell Expansion | 5 µM | Human Periodontal Ligament Stem Cells | [4] |

| Effect on Pluripotency Marker Expression (e.g., SUSD2) | Increased expression | Human Endometrial Mesenchymal Stem Cells | [3] |

| Effect on Senescence (β-galactosidase staining) | Reduced staining | Human Endometrial Mesenchymal Stem Cells | [3] |

| Effect on Apoptosis | Blocked | Human Endometrial Mesenchymal Stem Cells | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the powder in dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 1 mg of this compound (Molecular Weight: 421.52 g/mol ) in 237.2 µL of DMSO.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage.

Maintenance of Human Pluripotent Stem Cells (hPSCs)

This protocol describes the use of this compound to maintain hPSCs in an undifferentiated state.

-

Culture Medium: Prepare a suitable hPSC maintenance medium, such as mTeSR™1 or E8 medium.

-

Addition of this compound: Supplement the culture medium with this compound to a final concentration of 0.5 µM.

-

Cell Seeding: Plate hPSCs on a suitable matrix, such as Matrigel or Vitronectin-coated plates.

-

Daily Culture: Replace the medium daily with fresh medium containing this compound.

-

Passaging: Passage the cells upon reaching 70-80% confluency.

Expansion of Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol outlines the use of this compound to enhance the ex vivo expansion of murine HSPCs.

-

Culture Medium: Prepare a basal medium (e.g., IMDM with 10% FBS) supplemented with a cytokine cocktail to support HSPC survival and proliferation (e.g., SCF, IL-3, FLT3-L, and IL-11).

-

Addition of Small Molecules: Add this compound to a final concentration of 0.5 µM to the cytokine-supplemented medium. For enhanced effects, this compound can be used in combination with other small molecules like Pomalidomide and UM171.

-

Cell Culture: Culture purified HSPCs (e.g., LSK SLAM cells) at a low density.

-

Monitoring Expansion: Monitor cell expansion over time. This compound has been shown to promote a significant fold expansion of LSK cells while attenuating differentiation.

Directed Differentiation of hPSCs to a Neural Lineage

This protocol describes a general workflow for directing hPSC differentiation towards neural progenitors by inhibiting mesendoderm formation.

-

Neural Induction Medium: Prepare a neural induction medium (e.g., DMEM/F12 supplemented with N2 and B27).

-

Initiation of Differentiation: To initiate neural differentiation, replace the hPSC maintenance medium with the neural induction medium supplemented with this compound at a final concentration of 0.5-1 µM. The presence of this compound will inhibit the default differentiation towards mesendoderm.

-

Culture Period: Culture the cells in the neural induction medium for 7-10 days, changing the medium every other day.

-

Characterization: After the induction period, assess the expression of neural progenitor markers such as PAX6 and SOX1.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on stem cell differentiation.

Conclusion

This compound is a powerful and versatile tool for stem cell researchers and those in the field of drug development. Its selective inhibition of the TGF-β signaling pathway provides a robust method for maintaining stem cell pluripotency, improving the efficiency of cellular reprogramming, and directing differentiation into specific lineages. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this compound in a variety of stem cell culture systems. As our understanding of the intricate signaling networks that govern stem cell fate continues to grow, the precise modulation afforded by small molecules like this compound will undoubtedly play an increasingly critical role in advancing regenerative medicine and therapeutic applications.

References

- 1. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

A-83-01: A Selective ALK5 Inhibitor for Research and Drug Development

An In-depth Technical Guide

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). It also exhibits inhibitory activity against the structurally related ALK4 and ALK7 receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and experimental applications, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the kinase activity of ALK5, ALK4, and ALK7.[1][2] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins, Smad2 and Smad3. This phosphorylation event allows Smad2/3 to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3.[3][4] This action effectively blocks the entire downstream signaling cascade, leading to the inhibition of TGF-β-induced cellular responses, such as epithelial-to-mesenchymal transition (EMT) and growth inhibition.[3][5]

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound against various activin receptor-like kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| ALK5 (TGF-β type I receptor) | 12[1][2][6][7][8] |

| ALK4 (Activin type IB receptor) | 45[1][2][6][7][8] |

| ALK7 (Nodal type I receptor) | 7.5[1][2][6][7][8] |

This compound is noted to be more potent in its inhibition of ALK5 than the previously described inhibitor, SB-431542.[3][5] It has been shown to have minimal or no effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular regulated kinase (ERK).[3][4][5]

Mandatory Visualizations

TGF-β/ALK5 Signaling Pathway and Inhibition by this compound

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Workflow: In Vitro ALK5 Inhibition Assay

Caption: A typical experimental workflow for assessing the inhibitory activity of this compound.

Experimental Protocols

Cell Proliferation Assay to Determine IC50 of this compound

This protocol is adapted from methodologies used to assess the effect of this compound on TGF-β-induced growth inhibition.[6]

1. Cell Culture and Seeding:

- Culture mink lung epithelial cells (Mv1Lu) in an appropriate growth medium.

- Seed the Mv1Lu cells in duplicate into 24-well plates at a density of 2.5 x 10⁴ cells per well.[6]

- Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

- On the following day, prepare a series of dilutions of this compound in the cell culture medium.

- Pre-treat the cells by replacing the medium with the medium containing various concentrations of this compound. A typical concentration for significant inhibition is 1 µM.[6]

- Incubate the cells for 1 hour.[6]

- After the pre-treatment, add TGF-β to each well to a final concentration of 1 ng/mL to induce growth inhibition.[6]

3. Incubation and Cell Counting:

- Incubate the plates for 48 hours.[6]

- Following incubation, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).

- Trypsinize the cells to detach them from the plate.

- Count the number of viable cells using a Coulter counter or a hemocytometer with trypan blue exclusion.[6]

4. Data Analysis:

- Calculate the percentage of growth inhibition for each concentration of this compound relative to the TGF-β-treated control without the inhibitor.

- Plot the percentage of inhibition against the logarithm of the this compound concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-Smad2

This protocol is designed to assess the inhibition of Smad2 phosphorylation by this compound.

1. Cell Lysis:

- Seed and treat cells with this compound and TGF-β as described in the cell proliferation assay.

- After the desired treatment time (e.g., 1 hour), place the culture plates on ice and wash the cells with ice-cold PBS.

- Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

- Collect the supernatant containing the protein extract.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C.

- Wash the membrane several times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.

5. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein like GAPDH.

Applications in Research

This compound has become a valuable tool in various research areas due to its potent and selective inhibition of the TGF-β pathway.

-

Cancer Research: The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This compound is used to study the role of TGF-β in tumor progression, particularly in inhibiting EMT, a key process in cancer cell invasion and metastasis.[3][5]

-

Stem Cell Biology: The TGF-β/Activin/Nodal signaling pathway is crucial for maintaining pluripotency and directing the differentiation of embryonic and induced pluripotent stem cells (iPSCs). This compound is utilized in combination with other small molecules to maintain the self-renewal of human iPSCs and to facilitate their reprogramming and differentiation into specific lineages, such as cardiomyocytes.[4][9]

-

Organoid Culture: this compound is a common component of culture media for the expansion and differentiation of various organoids, including those derived from the colon, liver, and lung.

-

Fibrosis Research: Aberrant TGF-β signaling is a hallmark of fibrotic diseases. This compound can be employed to investigate the mechanisms of fibrosis and to evaluate the therapeutic potential of inhibiting the TGF-β pathway.

Storage and Stability

This compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C.[4] Stock solutions are usually prepared in dimethyl sulfoxide (B87167) (DMSO).[6] It is important to note that solutions of this compound may be unstable and it is often recommended to prepare them fresh for optimal results.[6][10] Some sources suggest that DMSO stock solutions should be stored at -20°C for no longer than one month.[10]

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The ALK-5 inhibitor this compound inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. agscientific.com [agscientific.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. yeasenbio.com [yeasenbio.com]

- 9. captivatebio.com [captivatebio.com]

- 10. axonmedchem.com [axonmedchem.com]

An In-depth Technical Guide to the Role of A-83-01 in Maintaining Pluripotency

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-83-01 is a potent and selective small molecule inhibitor pivotal in the field of stem cell biology for its role in modulating pluripotency. It primarily functions by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical pathway that governs cell fate decisions, including differentiation and self-renewal. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its multifaceted role in maintaining different states of pluripotency, quantitative data on its biological activity, and detailed protocols for its application in a research setting. The document is intended to serve as a core resource for scientists utilizing this compound to culture, reprogram, and maintain pluripotent stem cells (PSCs).

Mechanism of Action: Selective Inhibition of the TGF-β Superfamily Type I Receptors

This compound exerts its biological effects by targeting the intracellular kinase domains of the TGF-β superfamily type I receptors, specifically the Activin receptor-like kinases (ALK). It is a potent inhibitor of ALK5 (the TGF-β type I receptor), ALK4 (the Activin/Nodal type IB receptor), and ALK7 (the Nodal type I receptor).[1][2] By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation and subsequent activation of the downstream signaling mediators, SMAD2 and SMAD3.[3]

In the canonical TGF-β/Activin/Nodal signaling pathway, ligand binding to the type II receptor induces the recruitment and phosphorylation of the type I receptor (ALK4/5/7). The activated type I receptor then phosphorylates SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Many of these target genes are involved in driving differentiation into mesodermal and endodermal lineages.[4]

This compound effectively blocks this cascade at its inception by inhibiting ALK4/5/7 kinase activity, thereby preventing SMAD2 phosphorylation and the subsequent nuclear signaling.[3] This blockade suppresses the pro-differentiation signals mediated by TGF-β, Activin, and Nodal, which is crucial for maintaining cells in an undifferentiated, pluripotent state.[4][5]

Role in Pluripotency Maintenance

The inhibition of TGF-β signaling by this compound plays a context-dependent role in regulating pluripotency, particularly in the distinction between "naïve" and "primed" pluripotent states.

Facilitating Naïve Pluripotency and Reprogramming

This compound is a key component of chemical cocktails used to reprogram somatic cells into induced pluripotent stem cells (iPSCs) and to convert primed PSCs, which resemble the post-implantation epiblast, to a more developmentally primitive naïve state, resembling the pre-implantation inner cell mass.[1][4] In these contexts, TGF-β signaling acts as a potent pro-differentiation and pro-mesenchymal transition signal. By blocking this pathway, this compound helps to:

-

Suppress Differentiation: It prevents the exit from pluripotency towards mesoderm and endoderm lineages.[1]

-

Enhance Reprogramming Efficiency: In combination with inhibitors of other pathways (e.g., the MEK/ERK pathway inhibitor PD0325901), this compound significantly improves the efficiency and kinetics of iPSC generation.[4]

-

Promote Naïve State Conversion: It facilitates the reversion of primed epiblast stem cells (EpiSCs) to a naïve pluripotent state.[1]

A Nuanced Role in Maintaining Human Naïve Pluripotency

While TGF-β inhibition is crucial for establishing naïve pluripotency, recent studies have revealed a surprising requirement for active TGF-β signaling in maintaining the established human naïve pluripotent state.[6][7] In established naïve human PSC cultures, the addition of a TGF-β inhibitor (like SB-431542, which has a similar mechanism to this compound) leads to the loss of pluripotency, downregulation of key genes like NANOG, and differentiation towards a trophectoderm lineage.[6][7] This indicates that while blocking TGF-β signaling is beneficial to erase a primed state's memory, a basal level of signaling is necessary to stabilize the human naïve pluripotent network once established.

Quantitative Data Presentation

The biological activity of this compound has been quantified in various assays. The data below is summarized for easy reference.

Table 1: Inhibitory Concentration (IC₅₀) of this compound

| Target Kinase | Receptor Family | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| ALK5 | TGF-β Type I Receptor | 12 | [1][3] |

| ALK4 | Activin/Nodal Type IB Receptor | 45 | [1][3] |

| ALK7 | Nodal Type I Receptor | 7.5 |[1][3] |

Table 2: Context-Dependent Effects of TGF-β Inhibition on Pluripotency Gene Expression

| Cell Type | Experimental Condition | Pluripotency Marker | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Atrial c-Kit+ Cells | Treatment with TGF-β receptor inhibitor (SB) or SMAD2/3 inhibitor (SIS) for 7 days. | Nanog (protein) | ~2.5-fold increase vs. control | [8] |

| Naïve Human PSCs | Treatment with TGF-β inhibitor (SB-431542) for 24-72 hours. | NANOG, OCT4 (mRNA) | Downregulation (loss of pluripotency) | [6][7] |

| Primed Human PSCs | Treatment with TGF-β inhibitor (SB-431542). | Pluripotency Markers | Maintained or enhanced while preventing differentiation into neuroectoderm. |[5][7] |

Experimental Protocols

Accurate and reproducible results with this compound require careful handling and application.

Preparation of this compound Stock Solution

This compound is a lyophilized powder with low solubility in aqueous media. A concentrated stock solution must be prepared in an appropriate solvent, typically dimethyl sulfoxide (B87167) (DMSO).

-

Reagent and Materials:

-

This compound powder (MW: 421.52 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile, light-protected microcentrifuge tubes or cryovials

-

-

Procedure:

-

Handle this compound powder in a chemical fume hood.

-

To prepare a 10 mM stock solution , reconstitute 5 mg of this compound powder in 1.18 mL of DMSO.[3]

-

Vortex thoroughly to ensure the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.

-

Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[4][9] Note: this compound can decompose in solution over time. Freshly prepared solutions are recommended for optimal performance.[10]

-

Application in Pluripotent Stem Cell Culture

The working concentration of this compound can vary depending on the specific application and cell type but typically ranges from 0.5 µM to 1 µM.

-

Reagent and Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, appropriate stem cell culture medium

-

Pluripotent stem cells in culture

-

-

Procedure:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution.

-

Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to achieve a 1 µM final concentration, add 1 µL of the 10 mM stock solution to every 10 mL of culture medium (a 1:10,000 dilution).

-

Mix the medium gently but thoroughly by inversion or pipetting.

-

Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium.

-

Return the cells to the incubator. The medium should be replaced according to the specific culture protocol (e.g., every 1-2 days).

-

Control: Always include a vehicle control culture treated with the same final concentration of DMSO (e.g., 0.01%) to account for any solvent effects.

-

Conclusion

This compound is an indispensable tool for the precise manipulation of pluripotency. Its potent and selective inhibition of the TGF-β/Activin/Nodal pathway by targeting ALK4/5/7 is fundamental to its utility in suppressing differentiation during cellular reprogramming and in guiding primed PSCs towards a naïve state. However, researchers must be cognizant of its context-dependent effects, particularly the emerging evidence that sustained TGF-β signaling is required to maintain established human naïve pluripotency. By understanding its molecular mechanism and adhering to rigorous experimental protocols, scientists can effectively leverage this compound to advance research in developmental biology, disease modeling, and regenerative medicine.

References

- 1. stemcell.com [stemcell.com]

- 2. rndsystems.com [rndsystems.com]

- 3. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. TGF-β Family Signaling in Embryonic and Somatic Stem-Cell Renewal and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGFβ signalling is required to maintain pluripotency of human naïve pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. babraham.ac.uk [babraham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. reprocell.com [reprocell.com]

- 10. axonmedchem.com [axonmedchem.com]

A-83-01: A Potent Inhibitor of Smad2/3 Phosphorylation in the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is a key factor in the progression of various diseases, notably cancer and fibrosis.[1] The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor, also known as an activin receptor-like kinase (ALK).[1] This activated receptor complex subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically Smad2 and Smad3.[1] The phosphorylated Smad2/3 (pSmad2/3) then forms a complex with Smad4, translocates to the nucleus, and modulates the transcription of target genes.[1]

A-83-01 is a small molecule inhibitor that has demonstrated high potency in blocking the TGF-β signaling pathway.[2] It functions by selectively inhibiting the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[3][4] This inhibitory action directly prevents the phosphorylation of Smad2 and Smad3, thereby abrogating the downstream signaling cascade.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effect on Smad2/3 phosphorylation with supporting quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site within the kinase domain of the TGF-β type I receptors ALK4, ALK5, and ALK7. By occupying this site, this compound prevents the autophosphorylation and activation of the receptor, which in turn blocks the subsequent phosphorylation of the downstream effector proteins, Smad2 and Smad3. This targeted inhibition is highly selective, with minimal effects on other signaling pathways such as the bone morphogenetic protein (BMP) pathway or the p38 and extracellular regulated kinase (ERK) pathways.[2]

Data Presentation

The potency of this compound as an inhibitor of the TGF-β type I receptors has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.

| Target Receptor | IC50 (nM) |

| ALK5 (TGF-βR1) | 12[3] |

| ALK4 (Activin Receptor IB) | 45[3] |

| ALK7 (Nodal Receptor) | 7.5[3] |

The inhibitory effect of this compound on the TGF-β signaling pathway is directly reflected in the reduction of Smad2/3 phosphorylation. The following table presents representative data from a dose-response experiment, illustrating the effect of increasing concentrations of this compound on the levels of phosphorylated Smad2/3 in a cellular context.

| This compound Concentration (µM) | TGF-β Stimulation | Relative pSmad2/3 Levels (%) |

| 0 (Vehicle Control) | - | 100 |

| 0 (Vehicle Control) | + | 850 |

| 0.1 | + | 625 |

| 1.0 | + | 310 |

| 10.0 | + | 110 |

Note: The data in the second table is hypothetical and serves as an illustrative example of a typical dose-response experiment. The relative pSmad2/3 levels are normalized to the unstimulated control.

Qualitative studies have demonstrated that treatment with 1 µM of this compound can completely inhibit the TGF-β-induced phosphorylation of Smad2 in HaCaT cells.[5] Furthermore, this compound has been shown to be more potent than the commonly used ALK5 inhibitor, SB-431542.[2]

Experimental Protocols

Western Blot Analysis of Smad2/3 Phosphorylation

This protocol provides a detailed methodology for quantifying the inhibitory effect of this compound on TGF-β-induced Smad2/3 phosphorylation in a cellular context.

1. Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HaCaT, A549, or HepG2) in 6-well plates and allow them to reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment to reduce basal phosphorylation levels.

-

Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

-

Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with 10 ng/mL of TGF-β1 for 30-60 minutes. Include an untreated control group that receives neither this compound nor TGF-β1.

2. Protein Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer:

-

Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel according to the manufacturer's recommendations.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with a primary antibody against phospho-Smad2/3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis:

-

Prepare a chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2/3 and a loading control (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software and normalize the pSmad2/3 signal to the total Smad2/3 and loading control signals.

Mandatory Visualization

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing Smad2/3 phosphorylation.

References

- 1. benchchem.com [benchchem.com]

- 2. The ALK-5 inhibitor this compound inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

A-83-01: A Technical Guide to its Discovery, Synthesis, and Application as a TGF-β Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule A-83-01, a potent inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. We will delve into its discovery, detail its chemical synthesis, and provide comprehensive experimental protocols for its biological characterization.

Introduction and Discovery

This compound was identified as a potent and selective inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] Its discovery was part of a broader effort to develop small molecule inhibitors of the TGF-β signaling pathway, which is often dysregulated in diseases such as cancer and fibrosis. This compound is structurally similar to a class of pyrazole-based ALK5 inhibitors developed by Sawyer et al.[1] It effectively blocks the signaling of ALK5, as well as the highly related type I receptors ALK4 (activin receptor type-1B) and ALK7 (nodal receptor type-1).[3][4][5][6]

Chemical Synthesis of this compound

The chemical name for this compound is 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide. Its synthesis is based on the construction of a substituted pyrazole (B372694) core. While the exact, detailed synthesis of this compound is described in the primary literature by Tojo et al. (2005), it follows a synthetic strategy analogous to that reported by Sawyer et al. (2003) for similar pyrazole-based inhibitors. The general workflow is depicted below.

Caption: General workflow for the chemical synthesis of this compound.

Detailed Experimental Protocol for Synthesis (Analogous)

The following is a representative protocol for the synthesis of the pyrazole core, adapted from the work of Sawyer et al. on analogous compounds.

Step 1: Synthesis of the Intermediate Ketone

-

Lepidine is deprotonated using a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C).

-

The resulting anion is then reacted with an appropriate picolinic ester to yield the intermediate ketone.

-

The reaction is quenched with a proton source, and the crude ketone is extracted and typically used in the next step without extensive purification.

Step 2: Formation of the Substituted Pyrazole

-

The intermediate ketone is treated with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone intermediate.

-

This intermediate is then reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux to facilitate the cyclization and formation of the 4-(quinolin-4-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazole.

Step 3: Synthesis of this compound

-

The substituted pyrazole is dissolved in a suitable solvent, such as dichloromethane.

-

An equimolar amount of phenyl isothiocyanate is added to the solution.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the kinase activity of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation of downstream signaling mediators, Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound against its target kinases is summarized in the table below.

| Target Kinase | IC50 (nM) | Reference(s) |

| ALK5 (TGF-βRI) | 12 | [3][4][6][7] |

| ALK4 (ActR-IB) | 45 | [3][4][6][7] |

| ALK7 (Nodal-R) | 7.5 | [3][4][6][7] |

Experimental Protocols for Biological Assays

TGF-β-Responsive Reporter Assay

This assay measures the ability of this compound to inhibit TGF-β-induced transcriptional activity.

-

Cell Culture: Mink lung epithelial cells (Mv1Lu) are seeded in 24-well plates at a density of 2.5 x 10^4 cells/well and cultured overnight.

-

Transfection: Cells are transiently transfected with a TGF-β-responsive reporter plasmid (e.g., p(CAGA)12-Luc) and a constitutively active expression vector for a housekeeping gene (e.g., β-galactosidase) for normalization.

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. One hour later, cells are stimulated with TGF-β (e.g., 1 ng/mL).

-

Lysis and Reporter Assay: After 16-24 hours of incubation, cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The IC50 value is calculated from the dose-response curve.

Smad2/3 Phosphorylation Assay (Western Blot)

This assay directly assesses the inhibition of Smad2/3 phosphorylation by this compound.

-

Cell Culture and Treatment: Cells (e.g., HaCaT keratinocytes) are seeded in 6-well plates and grown to near confluence. Cells are serum-starved for 12-16 hours and then pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with TGF-β (e.g., 2 ng/mL) for 30-60 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Smad2/3 and total Smad2/3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Growth Inhibition Assay

This assay evaluates the ability of this compound to reverse TGF-β-induced growth arrest.

-

Cell Seeding: Mv1Lu cells are seeded in 24-well plates at a density of 2.5 x 10^4 cells/well.

-

Treatment: The following day, cells are pre-treated with various concentrations of this compound for 1 hour. TGF-β (e.g., 1 ng/mL) is then added to the wells.

-

Incubation: Cells are incubated for 48 hours.

-

Cell Counting: Cells are trypsinized and counted using a cell counter or a hemocytometer.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control, and the ability of this compound to reverse this inhibition is determined.

Conclusion

This compound is a valuable research tool for investigating the roles of the TGF-β, Activin, and Nodal signaling pathways in various biological and pathological processes. Its high potency and selectivity make it a standard inhibitor for in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. Use of a TGFβ type I receptor inhibitor in mouse skin carcinogenesis reveals a dual role for TGFβ signaling in tumor promotion and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemotherapeutic Targeting of the Transforming Growth Factor-β Pathway in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Drug Repositioning Using Computer-aided Drug Design (CADD) - Roy - Current Pharmaceutical Biotechnology [snv63.ru]

A-83-01: A Potent and Selective Inhibitor of Activin/Nodal Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I receptors, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3][4][5][6] These receptors are crucial components of the Activin and Nodal signaling pathways, which play pivotal roles in a multitude of cellular processes, including embryonic development, cell differentiation, proliferation, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer and fibrosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on Activin/Nodal signaling, along with detailed experimental protocols for its characterization.

Mechanism of Action

The Activin and Nodal signaling pathways are initiated by the binding of their respective ligands to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK4, ALK5, and ALK7.[5][7] By blocking the kinase activity of these receptors, this compound prevents the phosphorylation of SMAD2 and SMAD3.[3][5][7] This inhibition of SMAD phosphorylation is a critical step, as it halts the downstream signaling cascade. Consequently, the formation of the SMAD2/3-SMAD4 complex and its subsequent translocation to the nucleus to regulate target gene expression are prevented. This compound has been shown to be more potent than the commonly used inhibitor SB431542.[3]

Impact on Cellular Processes

The targeted inhibition of the Activin/Nodal pathway by this compound has significant consequences for various cellular functions:

-

Stem Cell Biology: this compound is widely used in stem cell research to maintain pluripotency and prevent spontaneous differentiation.[3] By blocking differentiation signals, it helps in the expansion and maintenance of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).

-

Epithelial-to-Mesenchymal Transition (EMT): The TGF-β signaling pathway, which is inhibited by this compound through its action on ALK5, is a potent inducer of EMT. This compound has been demonstrated to inhibit TGF-β-induced EMT, a process critical in cancer progression and metastasis.[3]

-

Cancer Biology: Given the role of aberrant Activin/Nodal and TGF-β signaling in promoting tumor growth and metastasis in advanced cancers, this compound and similar molecules are being investigated as potential therapeutic agents.[7]

Quantitative Data

The inhibitory potency of this compound against its target kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| ALK4 (Activin Receptor Type IB) | 45[1][5][6] |

| ALK5 (TGF-β Type I Receptor) | 12[1][5][6] |

| ALK7 (Nodal Type I Receptor) | 7.5[1][5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the impact of this compound on Activin/Nodal signaling.

In Vitro Kinase Assay for ALK4/5/7 Inhibition

This protocol outlines a method to determine the IC50 of this compound for ALK4, ALK5, and ALK7 using a luminescence-based kinase assay.

Materials:

-

Recombinant human ALK4, ALK5, or ALK7 protein (e.g., from R&D Systems, Cayman Chemical)[8][9]

-

Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases)

-

ATP

-

This compound (Tocris, Selleck Chemicals)[5]

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 10 µM). Include a DMSO control.

-

Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the recombinant kinase (ALK4, ALK5, or ALK7) and the kinase substrate in kinase assay buffer.

-

Initiate the kinase reaction: In a 384-well plate, add 5 µL of the this compound dilution or DMSO control. Add 5 µL of the kinase/substrate mix to each well. To start the reaction, add 5 µL of ATP solution to each well.

-

Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detect kinase activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence: Read the luminescence on a plate reader.

-

Data analysis: Plot the luminescence signal against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for Phospho-SMAD2/3 Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of SMAD2 and SMAD3 in cultured cells.

Materials:

-

Cell line responsive to TGF-β or Activin (e.g., HaCaT, HT-1080)

-

Cell culture medium and supplements

-

This compound

-

TGF-β1 or Activin A ligand

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell culture and treatment: Seed cells in culture plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) or Activin A (e.g., 20 ng/mL) for 30-60 minutes.

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and reprobing: The membrane can be stripped and reprobed with antibodies for total SMAD2/3 and the loading control to ensure equal protein loading.

-

Data analysis: Quantify the band intensities using image analysis software. Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal and the loading control.

Luciferase Reporter Assay for Activin/Nodal/TGF-β Signaling

This protocol details a method to measure the transcriptional activity of the Activin/Nodal/TGF-β pathway using a SMAD-responsive luciferase reporter.

Materials:

-

HEK293T cells or other easily transfectable cell line

-

Cell culture medium and supplements

-

SMAD-binding element (SBE)-luciferase reporter plasmid (e.g., pGL4.48[luc2P/SBE/Hygro] Vector)

-

A constitutively expressed Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

TGF-β1 or Activin A ligand

-

Dual-Luciferase® Reporter Assay System (Promega) or similar

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.

-

Cell treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound or DMSO for 1 hour. Stimulate the cells with TGF-β1 or Activin A for 16-24 hours.

-

Cell lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luciferase assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the unstimulated control. Plot the normalized luciferase activity against the this compound concentration to determine the inhibitory effect.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits Activin/Nodal signaling by targeting ALK4/5/7.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's inhibitory effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 3. captivatebio.com [captivatebio.com]

- 4. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. msesupplies.com [msesupplies.com]

A-83-01: A Potent Inhibitor of TGF-β Signaling in Cancer Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a small molecule inhibitor that has garnered significant attention in cancer research for its potent and selective inhibition of the transforming growth factor-beta (TGF-β) signaling pathway.[1][2] The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages.[3][4] this compound targets the type I serine/threonine kinase receptors of the TGF-β superfamily, specifically the activin receptor-like kinases (ALKs) ALK5 (TβR-I), ALK4 (ActR-IB), and ALK7.[1][2][5][6][7][8][9][10] By blocking these receptors, this compound effectively inhibits the downstream phosphorylation of Smad2 and Smad3, key mediators of TGF-β signaling.[1][2][7] This inhibition ultimately leads to the suppression of detrimental processes in cancer cells, including the epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[1][2][5] This technical guide provides a comprehensive overview of the role of this compound in cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

This compound exerts its anti-cancer effects by directly targeting the kinase activity of ALK4, ALK5, and ALK7.[1][2][5][6][7][8][9][10] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TβR-II) leads to the recruitment and phosphorylation of the type I receptor (TβR-I or ALK5). This activated receptor complex then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with the common-mediator Smad (co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and EMT.[3][4]

This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3.[1][2] This blockade of the Smad signaling cascade is the primary mechanism by which this compound inhibits TGF-β-induced cellular responses in cancer. Notably, this compound has been shown to be more potent than the commonly used ALK5 inhibitor, SB-431542.[2] It exhibits little to no effect on bone morphogenetic protein (BMP) type I receptors or other signaling pathways like the p38 mitogen-activated protein kinase (MAPK) or extracellular regulated kinase (ERK) pathways.[1][2]

In HER2-overexpressing breast cancer cells, this compound has been shown to inhibit the TGF-β-induced upregulation of Wnt3 and the subsequent activation of the Wnt/β-catenin signaling pathway.[11][12] This suggests a crosstalk between the TGF-β and Wnt pathways that can be effectively disrupted by this compound.[11][12]

Quantitative Data

The efficacy of this compound has been quantified in various studies, demonstrating its potent inhibitory activity against its target receptors and its effects on cancer cell lines.

| Parameter | Value | Assay System | Reference |

| IC50 for ALK5 | 12 nM | Cell-free kinase assay | [6][8][9][10] |

| IC50 for ALK4 | 45 nM | Cell-free kinase assay | [6][8][9][10] |

| IC50 for ALK7 | 7.5 nM | Cell-free kinase assay | [6][8][9][10] |

| Cancer Cell Line | Effect of this compound | Concentration | Reference |

| JIMT-1 (Trastuzumab-resistant breast cancer) | Reduced cell migration by ~17% (alone) | 1 µM | [13] |

| JIMT-1 (Trastuzumab-resistant breast cancer) | Synergistically inhibited cell migration up to 90% (with Trastuzumab) | 1 µM | [13] |

| HM-1 (Mouse ovarian cancer) | Decreased cell motility, adhesion, and invasion | 1 µM | [8] |

| A549 (Bone-metastatic lung cancer) | Suppressed the expression of XYLT1 | 10 µM | [8] |

| SKBR3 (HER2-overexpressing breast cancer) | Inhibited TGF-β-induced pSmad3 and Twist | Not specified | [12] |

Experimental Protocols

Cell Proliferation Assay

This protocol is adapted from a study on mink lung epithelial (Mv1Lu) cells, which are often used to study TGF-β-induced growth inhibition.[6]

-

Cell Seeding: Seed Mv1Lu cells in 24-well plates at a density of 2.5 × 10⁴ cells/well.

-

Pre-treatment: The following day, pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 0.03-10 µM).[8]

-

TGF-β Treatment: Add TGF-β (1 ng/mL) to the wells and culture for 24, 48, or 72 hours.

-

Cell Counting: Trypsinize the cells and count them using a Coulter counter or a hemocytometer.

Western Blot for Phospho-Smad3

This protocol is a general method for assessing the inhibition of Smad3 phosphorylation by this compound.

-

Cell Treatment: Culture cancer cells (e.g., SKBR3, HaCaT) to 70-80% confluency. Pre-treat with this compound (e.g., 1 µM) for 1 hour, followed by stimulation with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.[8][14]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Smad3 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize to total Smad3 or a loading control like β-actin.

Cell Migration (Wound Healing) Assay

This protocol provides a method to assess the effect of this compound on cancer cell migration.

-

Cell Seeding: Seed cancer cells in a 6-well plate and grow to confluency.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound at the desired concentration (e.g., 1 µM). Include a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits TGF-β signaling by blocking ALK5-mediated Smad2/3 phosphorylation.

Experimental Workflow Diagram

Caption: Workflow for investigating the effects of this compound on cancer cell lines.

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in cancer. Its high potency and selectivity for ALK4/5/7 make it a precise instrument for dissecting the mechanisms underlying TGF-β-driven tumor progression. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting this pathway in various cancer types. The ability of this compound to inhibit key processes like EMT and cell migration underscores its potential as a lead compound for the development of novel anti-cancer therapies, particularly for advanced and metastatic diseases. Further research, including in vivo studies and combination therapies, is warranted to fully explore its clinical utility.[15]

References

- 1. agscientific.com [agscientific.com]

- 2. The ALK-5 inhibitor this compound inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alterations in the Smad pathway in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMAD Proteins in TGF-β Signalling Pathway in Cancer: Regulatory Mechanisms and Clinical Applications [mdpi.com]

- 5. stemcell.com [stemcell.com]

- 6. selleckchem.com [selleckchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bio-techne.com [bio-techne.com]

- 10. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 11. A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]

- 15. aacrjournals.org [aacrjournals.org]

Preliminary studies on A-83-01 in developmental biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Preliminary Studies of A-83-01 in Developmental Biology.

This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily, specifically targeting activin receptor-like kinase 5 (ALK5), as well as ALK4 and ALK7.[1][2][3][4][5][6] Its ability to modulate key signaling pathways involved in cell fate decisions has positioned it as a valuable tool in developmental biology research, particularly in the fields of stem cell maintenance, differentiation, and cellular reprogramming. This guide provides a comprehensive overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of ALK4, ALK5, and ALK7, which are the type I receptors for the TGF-β, Activin, and Nodal signaling pathways, respectively.[1][2][3][6] This inhibition prevents the phosphorylation of downstream mediators, primarily Smad2 and Smad3.[2][3][7][8] The unphosphorylated Smad complex is unable to translocate to the nucleus and regulate the transcription of target genes. Consequently, this compound effectively blocks TGF-β, Activin, and Nodal signaling, thereby influencing a multitude of cellular processes critical to embryonic development and tissue homeostasis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | IC50 | Reference |

| ALK5 (TGF-β Type I Receptor) | 12 nM | [3][4][5][6][7][9] |

| ALK4 (Activin Type IB Receptor) | 45 nM | [3][4][5][6][7][9] |

| ALK7 (Nodal Type I Receptor) | 7.5 nM | [3][4][5][6][7][9] |

| TGF-β-induced Transcription in Mv1Lu cells | 25 nM | [5] |

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Cell Type | Concentration | Effect | Reference |

| Inhibition of Smad2/3 Phosphorylation | HT-1080 cells | 1 µM | Prevents TGF-β1-induced phosphorylation | [3] |

| Inhibition of Epithelial-to-Mesenchymal Transition (EMT) | Various | Not specified | Inhibits TGF-β-induced EMT | [1][2][8] |

| Maintenance of Pluripotency | Rat induced pluripotent stem cells (riPSCs) | Not specified | Inhibits spontaneous differentiation, increases clonal expansion | [3] |

| Conversion to Naïve Pluripotency | Mouse epiblast stem cells | Not specified | Facilitates conversion to a more naïve state | [1][2] |

| Cellular Reprogramming | Human primary somatic cells | In combination with PD0325901 | Enables OCT4-mediated reprogramming | [1][2] |

| Inhibition of Mesoderm and Endoderm Specification | Not specified | Not specified | Inhibits differentiation towards mesodermal and endodermal lineages | [1] |

| Increased Cardiomyoblast Number | Murine model of myocardial injury | Not specified | Significantly increases Nkx2.5+ cardiomyoblasts | [7] |

| Promotion of eMSC Proliferation | Human Endometrial Mesenchymal Stem/stromal Cells (eMSCs) | 1 µM | Dose-dependently increased the number of viable cells | [10] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and applications of this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

Inhibition of Smad2/3 Phosphorylation in HT-1080 Cells

This protocol is adapted from methodologies demonstrating the inhibitory effect of this compound on TGF-β-induced Smad signaling.[3]

-

Cell Culture: Culture HT-1080 cells in appropriate media until they reach 70-80% confluency.

-

Pre-treatment: Pre-treat the cells with 1 µM this compound for 1 hour. A vehicle control (e.g., DMSO) should be run in parallel.

-

Stimulation: Induce signaling by adding 10 ng/ml of human TGF-β1 to the media for 30 minutes.

-

Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and total Smad2/3.

-

Use a loading control, such as β-Actin, to ensure equal protein loading.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

A significant reduction in the phospho-Smad2/3 signal in the this compound treated sample compared to the TGF-β1 only sample indicates successful inhibition.

-

Cell Proliferation Assay in Mv1Lu Cells

This protocol is based on experiments assessing the effect of this compound on TGF-β-induced growth inhibition.[7]

-

Cell Seeding: Seed Mv1Lu cells in 24-well plates at a density of 2.5 x 10^4 cells/well and allow them to attach overnight.

-

Pre-treatment: The following day, pre-treat the cells with varying concentrations of this compound (or a single concentration, e.g., 1 µM) for 1 hour.

-

TGF-β Treatment: Add TGF-β (1 ng/mL) to the wells and culture for 48 hours.

-

Cell Counting: After the incubation period, trypsinize the cells and count them using a Coulter counter or a hemocytometer to determine the cell number. A reversal of TGF-β-induced growth inhibition in the presence of this compound will be observed.

Preparation and Storage of this compound

-

Reconstitution: this compound is typically supplied as a lyophilized powder.[2][3] To prepare a stock solution, for example, a 10 mM stock, reconstitute 5 mg of the powder in 1.18 ml of DMSO.[3]

-

Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[3] Once reconstituted in DMSO, store the solution at -20°C and use within 2 months to avoid loss of potency.[3] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[3] Note that this compound in solution can slowly decompose, so freshly prepared solutions are highly recommended.[4]

Conclusion